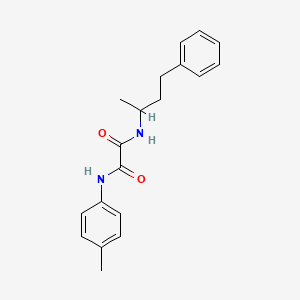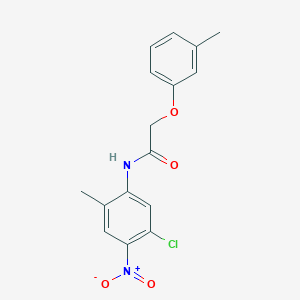![molecular formula C15H16N2O3S B3965435 2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3965435.png)
2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide
Übersicht
Beschreibung
2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as MRS1845, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonylbenzamides and is a potent antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that plays a crucial role in the immune system.
Wirkmechanismus
2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide acts as a selective antagonist of the P2Y14 receptor, which is expressed on the surface of immune cells such as macrophages and dendritic cells. This receptor plays a crucial role in the immune response by regulating the migration and activation of immune cells. This compound binds to the P2Y14 receptor and inhibits its signaling pathway, thereby reducing the migration and activation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. It also reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the migration of immune cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the P2Y14 receptor, which makes it an ideal tool for studying the role of this receptor in the immune system. It has also been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which makes it difficult to use in some experiments. In addition, its synthesis method is complex and involves multiple steps, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide. One direction is to study its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more efficient synthesis methods for this compound that can increase its yield and reduce its cost. Furthermore, the development of new P2Y14 receptor antagonists with improved pharmacokinetic properties and higher selectivity can also be a future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent antagonist of the P2Y14 receptor and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties. Its synthesis method is complex, and it has some limitations for lab experiments. However, there are several future directions for the research on this compound that can lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, autoimmune disorders, and cancer. It has been found to inhibit the migration and activation of immune cells, which play a crucial role in the pathogenesis of these diseases. In addition, this compound has also been shown to have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
2-methyl-5-[(3-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-4-3-5-12(8-10)17-21(19,20)13-7-6-11(2)14(9-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRMBVJYWBCMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-3-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3965354.png)
![8-tert-butyl-1-mercapto-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3965356.png)
![1,1'-[(4-chloro-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B3965358.png)
![2-(isopropylthio)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3965361.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3965381.png)
![3-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol hydrochloride](/img/structure/B3965402.png)
![N-allyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3965409.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B3965414.png)
![3-(benzylthio)-10-ethyl-10-methyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3965420.png)


![2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3965458.png)
![N'-1-adamantyl-N-methyl-N-[1-(2-thienyl)ethyl]malonamide](/img/structure/B3965463.png)